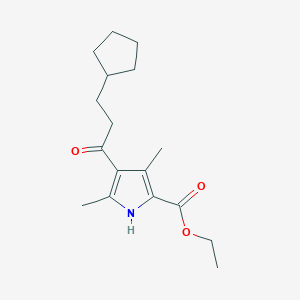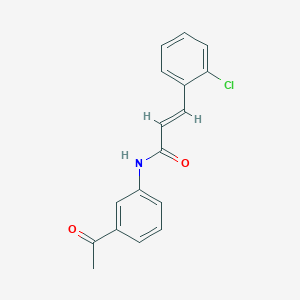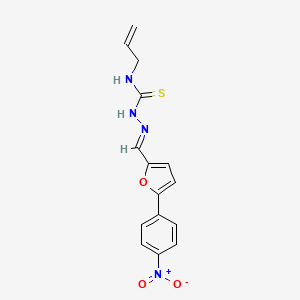
ethyl 4-(3-cyclopentylpropanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of similar ethyl pyrrole-2-carboxylate derivatives involves condensation reactions, where precursors like ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate react with hydrazines or other reagents to form targeted compounds. These reactions are characterized by their efficiency and specificity, often yielding desired products with high purity (Singh et al., 2013).
Molecular Structure Analysis
The molecular structure of related compounds is typically elucidated using techniques like FT-IR, 1H NMR, and UV–Vis spectroscopy, complemented by DART Mass and elemental analysis. Quantum chemical calculations, including DFT and AIM theories, provide insights into thermodynamic parameters, vibrational analyses, and molecular interactions, indicating that these compounds form dimers in the solid state through hydrogen bonding (Singh et al., 2013; Rawat & Singh, 2014).
Chemical Reactions and Properties
Chemical reactivity and properties of these compounds are often studied through experimental and quantum chemical calculations. For instance, analyses focus on the NH proton of hydrazide-hydrazones, charge transfer, delocalization of electron density, and first hyperpolarizability. Theoretical and experimental studies confirm the existence of stable conformers forming dimers by hydrogen bonding interactions, which influence their chemical reactivity and potential applications (Rawat & Singh, 2014).
Physical Properties Analysis
The physical properties, including thermodynamic parameters and vibrational analyses, suggest that the synthesis of these compounds is exothermic and spontaneous at room temperature. The formation of dimers through heteronuclear double hydrogen bonding is a crucial aspect, influencing their physical state and stability (Singh et al., 2013).
Chemical Properties Analysis
The chemical properties are highlighted by their global electrophilicity index, indicating that these molecules are strong electrophiles. Local reactivity descriptors, such as Fukui functions, softness, and electrophilicity indices, are analyzed to determine reactive sites within the molecule, guiding the synthesis of heterocyclic compounds (Singh et al., 2013).
作用機序
将来の方向性
特性
IUPAC Name |
ethyl 4-(3-cyclopentylpropanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-4-21-17(20)16-11(2)15(12(3)18-16)14(19)10-9-13-7-5-6-8-13/h13,18H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSNVEDQLTXXCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C(=O)CCC2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(3-cyclopentylpropanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-phenoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B5563438.png)

![ethyl (4-{2-[(5-amino-1H-tetrazol-1-yl)acetyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetate](/img/structure/B5563450.png)

![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5563460.png)
![2-hydroxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-2-[4-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B5563467.png)
![2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5563491.png)
![N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5563499.png)
![4-ethyl-N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5563500.png)

![N-(3-methylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B5563510.png)
![N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5563530.png)

![4-(methoxymethyl)-6-methyl-2-(1-piperidinylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5563554.png)